molecular formula C6H4Br2O3S B2985461 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid CAS No. 120715-53-9

4,5-Dibromo-3-methoxythiophene-2-carboxylic acid

Cat. No.: B2985461
CAS No.: 120715-53-9
M. Wt: 315.96
InChI Key: KRPZDVMWQRIHOA-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-methoxythiophene-2-carboxylic acid is a brominated thiophene derivative with a methoxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid typically involves the bromination of 3-methoxythiophene-2-carboxylic acid. The reaction conditions include the use of bromine (Br2) in an appropriate solvent, such as dichloromethane (DCM), under controlled temperature and light conditions to ensure selective bromination at the desired positions on the thiophene ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar bromination techniques but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.

  • Reduction: The bromine atoms can be reduced to form corresponding bromide or hydrogen bromide derivatives.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as hydrogen gas (H2) and metal hydrides (e.g., lithium aluminum hydride, LiAlH4) are used.

  • Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often facilitated by strong bases or acids.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives, such as esters or amides.

  • Reduction: Bromide derivatives or hydrogen bromide.

  • Substitution: Substituted thiophenes with different functional groups.

Scientific Research Applications

4,5-Dibromo-3-methoxythiophene-2-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound can be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

4,5-Dibromo-3-methoxythiophene-2-carboxylic acid is similar to other brominated thiophenes and methoxythiophenes, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • 3-Methoxythiophene-2-carboxylic acid: Lacks the bromine atoms.

  • 4,5-Dibromothiophene-2-carboxylic acid: Lacks the methoxy group.

  • 3-Methoxy-2-carboxylic acid derivatives: Other derivatives with different substituents on the thiophene ring.

These compounds may exhibit different reactivity and biological activities due to variations in their chemical structures.

Properties

IUPAC Name

4,5-dibromo-3-methoxythiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O3S/c1-11-3-2(7)5(8)12-4(3)6(9)10/h1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPZDVMWQRIHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120715-53-9
Record name 4,5-dibromo-3-methoxythiophene-2-carboxylic acid
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